molecular formula C12H11N3O2 B1454557 4-[(Prop-2-en-1-yl)amino]cinnoline-3-carboxylic acid CAS No. 1443980-57-1

4-[(Prop-2-en-1-yl)amino]cinnoline-3-carboxylic acid

Cat. No. B1454557
CAS RN: 1443980-57-1
M. Wt: 229.23 g/mol
InChI Key: OQLKKGNBJRMQSZ-UHFFFAOYSA-N
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Description

4-[(Prop-2-en-1-yl)amino]cinnoline-3-carboxylic acid is a chemical compound with the CAS Number: 1443980-57-1 . It has a molecular weight of 229.24 . The IUPAC name for this compound is 4-(allylamino)-3-cinnolinecarboxylic acid . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11N3O2/c1-2-7-13-10-8-5-3-4-6-9(8)14-15-11(10)12(16)17/h2-6H,1,7H2,(H,13,14)(H,16,17) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 229.24 .

Scientific Research Applications

Acid Cyclization and Synthesis of Heterocycles

Research into the cyclization of amino-substituted heterocycles, including cinnolines, has led to the synthesis of various heterocyclic compounds. For instance, the reaction of amino-substituted maleimide and thiophene-2-carboxylic acids with carbonyl compounds and nitrous acid resulted in the formation of dioxopyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines and cinnolines, expanding the library of heterocyclic compounds for further investigation (Zinchenko et al., 2009).

Novel Synthesis Approaches

A novel synthesis route for cinnolines has been developed through Cu-catalyzed intramolecular N-arylation, demonstrating an efficient way to access these nitrogen heterocycles from diazo functionalities. This method highlights the versatility of cinnoline derivatives in synthesizing complex molecular structures (Hasegawa et al., 2008).

Biological Activities

Certain derivatives of 4-amino-cinnoline-3-carboxylic acid have shown potent antimicrobial and anti-inflammatory activities. The synthesis of these compounds and their evaluation for biological activities contribute to the potential of cinnoline derivatives in pharmaceutical applications (Nargund et al., 1992).

Structural and Functional Analysis

Theoretical investigations on the molecular structure of cinnoline-4-carboxylic acid derivatives have provided insights into their electronic properties and potential applications in materials science. Studies using density functional theory have explored the hyperpolarizability and molecular electrostatic potential, offering a basis for understanding the non-linear optical properties of these compounds (Sindhu et al., 2017).

properties

IUPAC Name

4-(prop-2-enylamino)cinnoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-2-7-13-10-8-5-3-4-6-9(8)14-15-11(10)12(16)17/h2-6H,1,7H2,(H,13,14)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLKKGNBJRMQSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C(N=NC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(Prop-2-en-1-yl)amino]cinnoline-3-carboxylic acid
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4-[(Prop-2-en-1-yl)amino]cinnoline-3-carboxylic acid
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4-[(Prop-2-en-1-yl)amino]cinnoline-3-carboxylic acid
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4-[(Prop-2-en-1-yl)amino]cinnoline-3-carboxylic acid
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4-[(Prop-2-en-1-yl)amino]cinnoline-3-carboxylic acid

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